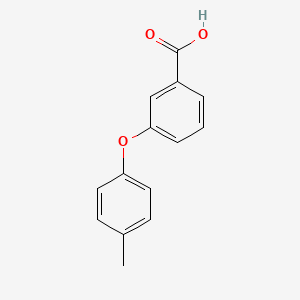

3-(4-Methylphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFNHFHOMMSCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303499 | |

| Record name | 3-(4-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-86-2 | |

| Record name | 3-(4-Methylphenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62507-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062507862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62507-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylphenoxy)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)benzoic acid (CAS No. 62507-86-2), a versatile aromatic carboxylic acid. The document elucidates its core physicochemical properties, molecular structure, and established synthetic methodologies. It further explores its significant role as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced polymers. By synthesizing data from established chemical literature and supplier technical sheets, this guide serves as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into its application and potential.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a benzoic acid core linked to a p-cresol moiety through an ether bond. This unique structure imparts a combination of reactivity and stability, making it a valuable building block in organic synthesis.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62507-86-2 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178-182 °C | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Synonyms | 3-(4-Tolyl)hydroxy benzoic acid | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Molecular Structure and Spectroscopic Characterization

The molecular architecture of this compound is fundamental to its chemical behavior. The molecule consists of two aromatic rings connected by an ether linkage. One ring is substituted with a carboxylic acid group at the meta-position relative to the ether, while the other ring has a methyl group at the para-position. This arrangement influences the molecule's electronic properties and reactivity in synthetic transformations.

Caption: Molecular structure of this compound.

Spectroscopic Elucidation: A Predictive Analysis

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its spectroscopic signatures, which are crucial for identity confirmation post-synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns determined by their positions. A singlet corresponding to the three protons of the methyl (-CH₃) group would appear in the upfield region (around 2.3 ppm). The carboxylic acid proton (-COOH) would be a broad singlet far downfield, typically above 10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 14 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). Signals for the aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen appearing more downfield. The methyl carbon would be the most upfield signal (around 20 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. A broad absorption band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-O ether stretching bands would be visible in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight of 228.25.[1] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the ether linkage, providing further structural confirmation.

Synthesis and Manufacturing

The synthesis of diaryl ethers like this compound is commonly achieved through nucleophilic substitution reactions. A well-established and industrially relevant method is the Ullmann condensation.

Causality in Synthesis Choice: The Ullmann reaction is favored for its reliability in forming diaryl ether bonds, which can be challenging to construct using other methods. It typically involves the coupling of a phenol with an aryl halide, catalyzed by copper. The choice of a copper catalyst is critical as it facilitates the otherwise difficult nucleophilic aromatic substitution.

Caption: General workflow for the Ullmann synthesis of the target compound.

Experimental Protocol: Ullmann Condensation

This protocol describes a representative lab-scale synthesis.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), 4-methylphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst.

-

Reaction: Heat the reaction mixture to a temperature of 140-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid (HCl). This step protonates the carboxylate salt to form the desired carboxylic acid and neutralizes the base.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Final Isolation: Purify the crude solid by recrystallization from a solvent system like ethanol/water to obtain pure, white crystals of this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 and by measuring its melting point.

Applications and Industrial Relevance

This compound is not typically an end-product but rather a high-value intermediate.[1] Its bifunctional nature—a reactive carboxylic acid and a stable diaryl ether—makes it a versatile precursor in several industries.[1]

Caption: Key application areas for this compound.

-

Pharmaceutical Development: The compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly noted for its use in developing anti-inflammatory and analgesic agents, where the diaryl ether motif is a common feature in many biologically active molecules.[1][2][3]

-

Agrochemical Synthesis: In agriculture, it is an important intermediate for producing certain herbicides and fungicides.[1] The structural features can be modified to create molecules that selectively target metabolic pathways in weeds or fungi, contributing to crop protection.[1]

-

Polymer Chemistry: The molecule can be used in the formulation of specialty polymers.[1] Its rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties, which is critical for materials used in the aerospace and automotive industries.[1]

Biological Activity and Toxicological Profile: An Outlook

The closest structural analog with extensive toxicological study is 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides.[4][5] In silico (computer-based) studies on 3-PBA predict potential for reproductive dysfunction, neurotoxicity, and dermatitis.[4][5] These studies suggest that such molecules can be absorbed through the gastrointestinal tract and may cross the blood-brain barrier.[4][5]

Crucial Distinction: It is imperative to note that this compound is not 3-PBA. The additional methyl group can significantly alter its metabolic fate, biological activity, and toxicological profile. The methyl group can be a site for metabolic oxidation, potentially leading to different metabolites and detoxification pathways compared to 3-PBA. Therefore, direct extrapolation of 3-PBA's toxicity data is not scientifically valid.

Standard toxicological assessments would be required to characterize this specific compound, including evaluations of acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[6][7]

Caption: Logic diagram for predicting biological properties based on structure.

Conclusion

This compound is a compound of significant industrial interest, primarily valued for its role as a versatile chemical intermediate. Its well-defined properties and accessible synthetic routes make it a reliable starting material for complex target molecules in the pharmaceutical and agrochemical sectors. While its direct biological effects are not thoroughly documented, its structural similarity to known bioactive molecules underscores the potential for its derivatives in drug discovery. Future research should focus on a full toxicological characterization to ensure safe handling and application, as well as further exploration of its utility in creating novel materials and therapeutics.

References

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(Pt 7), x230600. Available at: [Link]

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]

- Castaldi, G., Rossi, R., & Tarquini, A. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S. Patent No. 6,433,214 B1.

-

Srini Chem. (2026, January). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(3-Formylphenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

MDPI. (n.d.). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. srinichem.com [srinichem.com]

- 4. researchgate.net [researchgate.net]

- 5. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

3-(p-tolyloxy)benzoic acid synthesis and structure elucidation

An In-depth Technical Guide to the Synthesis and Structure Elucidation of 3-(p-tolyloxy)benzoic acid

This guide provides a comprehensive overview of the synthesis, purification, and detailed structural analysis of 3-(p-tolyloxy)benzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical experimental considerations, underlying chemical principles, and robust analytical techniques required for the successful preparation and validation of this diaryl ether compound.

Conceptual Framework: Retrosynthetic Analysis

The logical starting point for any synthesis is a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. For 3-(p-tolyloxy)benzoic acid, the key disconnection is the diaryl ether bond (C-O), which is the most synthetically challenging feature. This disconnection reveals two primary synthetic pathways originating from fundamental building blocks.

Caption: Retrosynthetic analysis of 3-(p-tolyloxy)benzoic acid.

Synthetic Methodologies: A Comparative Approach

The formation of the diaryl ether linkage is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and field-proven methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

Method A: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for forming carbon-heteroatom bonds.[1][2] It involves the coupling of an aryl halide with an alcohol or phenol. While robust, this reaction often requires high temperatures and stoichiometric amounts of copper, which can complicate purification.[1][3]

Causality of Experimental Design: The reaction is typically performed with an aryl halide activated by an electron-withdrawing group; however, the carboxylic acid group in 3-halobenzoic acid is sufficiently activating. A base is required to deprotonate the phenol (p-cresol), generating the nucleophilic phenoxide. A high-boiling polar aprotic solvent like DMF or NMP is used to ensure all reactants remain in solution at the required high temperatures.[1]

Detailed Experimental Protocol: Ullmann Synthesis

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst and Solvent Addition: Add copper(I) iodide (CuI, 0.15 eq) and N,N-dimethylformamide (DMF, 5 mL per mmol of 3-bromobenzoic acid).

-

Reaction Execution: Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into a beaker containing 1 M hydrochloric acid (HCl). This neutralizes the base and protonates the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Method B: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed cross-coupling method known for its milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the Ullmann condensation.[4][5]

Causality of Experimental Design: The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step, which forms the C-O bond.[6] A strong, non-nucleophilic base like sodium tert-butoxide is used to generate the phenoxide in situ without competing in the reaction. Anhydrous, deoxygenated solvents are crucial as the Pd(0) catalytic species is sensitive to oxygen.[7]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

-

Inert Atmosphere Setup: In a glovebox or under a constant stream of inert gas, add 3-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) to a flame-dried Schlenk flask.

-

Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).

-

Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by anhydrous, deoxygenated toluene (5 mL per mmol of 3-bromobenzoic acid).

-

Reaction Execution: Seal the flask and heat the mixture to 100-110 °C for 8-16 hours with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up, extraction, and purification procedure as described for the Ullmann condensation (Steps 4-8).

Comparative Analysis of Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Catalyst Loading | High (10-100 mol%) | Low (1-5 mol%) |

| Ligand | Often not required, but can improve yield | Essential (e.g., Xantphos, RuPhos) |

| Temperature | High (140-220 °C)[1] | Moderate (80-120 °C) |

| Base | Weaker bases (K₂CO₃, Cs₂CO₃) | Strong bases (NaOtBu, K₃PO₄) |

| Advantages | Lower catalyst cost, less sensitive to air | Milder conditions, higher yields, broader scope[4] |

| Disadvantages | Harsh conditions, high catalyst loading | High catalyst/ligand cost, air-sensitive |

Structure Elucidation: A Multi-Technique Approach

Confirming the chemical structure and purity of the synthesized 3-(p-tolyloxy)benzoic acid is a critical, self-validating step. This requires a combination of spectroscopic and physical characterization methods.

Caption: Workflow for the structural elucidation of the final product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃[8] |

| Molecular Weight | 228.24 g/mol [8] |

| Appearance | White to off-white solid[8] |

| Melting Point | 180-181 °C (for the similar p-toluic acid)[9][10] |

| Solubility | Poorly soluble in water, soluble in acetone, ethanol[9][11] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive information about the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the methyl group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet, broad | 1H |

| Aromatic (Benzoic Acid Ring) | 7.0 - 8.0 | Multiplets | 4H |

| Aromatic (Tolyl Ring, AA'BB') | ~7.1 (d, J≈8 Hz), ~6.9 (d, J≈8 Hz) | Doublets | 4H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

Note: The exact chemical shifts for the aromatic protons on the benzoic acid ring will be complex due to the meta-substitution pattern.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry in the p-tolyl group, fewer than 14 signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~170-175[13] |

| Aromatic (C-O, ether linkage) | ~155-160 |

| Aromatic (C-COOH) | ~130-135 |

| Aromatic (CH) | ~115-130[14] |

| Aromatic (C-CH₃) | ~130-140 |

| Methyl (-CH₃) | ~20-22[13] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[15]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching, H-bonded | 2500-3300 (very broad)[15] |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1680-1710[15] |

| Aromatic C=C | Stretching | 1450-1600 |

| Diaryl Ether C-O-C | Asymmetric Stretching | 1230-1270 |

| Carboxylic Acid C-O | Stretching | 1280-1320 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 228, corresponding to the molecular formula [C₁₄H₁₂O₃]⁺.[16]

-

Key Fragmentations:

-

Loss of -OH (m/z = 17): A peak at m/z = 211 [M-17]⁺.

-

Loss of -COOH (m/z = 45): A peak at m/z = 183 [M-45]⁺, corresponding to the diaryl ether cation.[16]

-

Cleavage of the ether bond can also lead to fragments corresponding to the individual aromatic moieties.

-

Conclusion

The synthesis of 3-(p-tolyloxy)benzoic acid can be reliably achieved via either Ullmann condensation or Buchwald-Hartwig C-O coupling. The Buchwald-Hartwig approach offers milder conditions and is often preferred in modern synthetic labs, while the Ullmann reaction remains a cost-effective alternative. Rigorous structural elucidation using a combination of NMR, IR, and MS, alongside physical characterization, is essential to validate the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

- Magnetic Resonance in Chemistry. (1990).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]

-

MDPI. (2023). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid p-tolyl ester. Retrieved from [Link]

-

ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Recent synthetic developments and applications of the Ullmann reaction. Retrieved from [Link]

-

ResearchGate. (2006). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2021). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Wikipedia. (2023). p-Toluic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-(p-Tolyloxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 9. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 10. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. rsc.org [rsc.org]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical characteristics of 3-(4-Methylphenoxy)benzoic acid

An In-depth Technical Guide to 3-(4-Methylphenoxy)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: A Molecule of Versatility

In the landscape of chemical synthesis, certain molecules distinguish themselves not by sheer complexity, but by the breadth of their utility. This compound is one such compound. Structurally, it is an aromatic carboxylic acid featuring a diaryl ether linkage, a motif that imparts a unique combination of rigidity and conformational flexibility. This guide provides an in-depth exploration of its core physical and chemical characteristics, synthesis, and handling protocols, grounded in established scientific principles. For researchers in pharmaceutical development and materials science, understanding the nuances of this intermediate is critical for leveraging its full potential in the creation of novel, high-performance molecules.[1]

Core Physicochemical and Structural Identity

This compound is a white crystalline powder at standard conditions.[1] Its identity is defined by a specific arrangement of atoms that dictates its physical behavior and chemical reactivity. The ether linkage and the carboxylic acid group are the primary centers of chemical activity, while the two aromatic rings form the structural backbone.

Key Identifiers and Properties

A consolidated summary of the compound's fundamental properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-(4-Tolyl)hydroxy benzoic acid | [1] |

| CAS Number | 62507-86-2 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178-182 °C | [1] |

| PubChem ID | 292675 | [1] |

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The key features expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide a distinct map of the hydrogen atoms. Key expected signals include:

-

A singlet for the methyl group (-CH₃) protons, typically in the range of δ 2.3-2.4 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) at the downfield end of the spectrum, usually above δ 10.0 ppm.

-

A series of multiplets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the two benzene rings. The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution and coupling between adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. Expected resonances include:

-

A peak for the methyl carbon around δ 20-22 ppm.

-

Multiple peaks in the aromatic region (δ 115-160 ppm), including the carbons of the ether linkage.

-

A downfield peak for the carboxylic acid carbon (-COOH) typically above δ 165 ppm.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carboxylic acid will appear around 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding.[3]

-

C-O Stretch: Absorptions corresponding to the ether linkage and the carboxylic acid C-O bond will be present in the fingerprint region, typically between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.25).

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the ether linkage, providing further structural confirmation.

Synthesis and Chemical Reactivity

Synthesis via Ullmann Condensation

A prevalent method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 3-bromobenzoic acid is reacted with p-cresol in the presence of a copper catalyst and a base.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), p-cresol (1.1 eq), and potassium carbonate (2.0 eq) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, ~5 mol%) and L-proline (~10 mol%) to the mixture. L-proline acts as a ligand to stabilize the copper catalyst and improve reaction efficiency.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the mixture with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate and precipitates the product.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: Ullmann condensation workflow for synthesizing this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines via an activated intermediate like an acyl chloride), and reduction to an alcohol using strong reducing agents like LiAlH₄.[4]

-

Diaryl Ether: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr). The aromatic rings can undergo electrophilic aromatic substitution, with the directing effects determined by the positions of the ether and carboxylic acid groups.

Industrial and Research Applications

The unique structure of this compound makes it a valuable building block in several high-value applications.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules, particularly anti-inflammatory and analgesic agents.[1] The diaryl ether scaffold is present in numerous biologically active compounds.

-

Polymer Chemistry: The compound is utilized in the formulation of specialty polymers.[1] Its incorporation into polymer backbones can enhance thermal stability and mechanical properties, which is critical for materials used in the aerospace and automotive industries.[1]

Safety, Handling, and Toxicology

Proper handling of any chemical reagent is paramount for laboratory safety. While comprehensive toxicological data for this compound is not available, information for related benzoic acid compounds provides a basis for safe handling protocols.

Hazard Identification

Based on available data for similar compounds, this compound should be handled with care.

| Hazard Class | Statement |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Acute Toxicity | May be harmful if swallowed. |

| Aquatic Hazard | May be harmful to aquatic life. |

Note: This information is based on analogous compounds and a comprehensive GHS classification may not be fully established.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure.

Caption: Standard safety workflow for handling this compound.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Toxicological Profile

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

-

General Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It should be handled with the care accorded to a potentially hazardous substance.

Conclusion

This compound is a compound of significant interest due to its versatile applications as a chemical intermediate. Its well-defined physical properties, predictable spectroscopic signature, and established synthesis routes make it a reliable building block for researchers. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, is essential for harnessing its potential in the development of advanced pharmaceuticals and materials.

References

-

Lu, K. & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link].

-

Safety Data Sheet. Angene Chemical, [Link].

-

2-(4-Methylphenoxy)benzoic acid. PubChem, [Link].

-

3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate, [Link].

-

Supplementary Information on NMR data. The Royal Society of Chemistry, [Link].

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid.

-

Safety Data Sheet: Benzoic acid. Carl ROTH, [Link].

-

Benzoic acid. Wikipedia, [Link].

-

Properties of Benzoic Acid. BYJU'S, [Link].

-

IR spectra of benzoic acid. ResearchGate, [Link].

Sources

The Multifaceted Therapeutic Potential of Phenoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The phenoxybenzoic acid scaffold represents a privileged chemical structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. For each area, we delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the phenoxybenzoic acid core.

Introduction: The Phenoxybenzoic Acid Scaffold - A Versatile Pharmacophore

Phenoxybenzoic acid, a molecule characterized by a benzoic acid moiety linked to a phenoxy group, serves as a versatile template for the design of biologically active compounds. The inherent structural features of this scaffold, including its aromatic rings and carboxylic acid group, provide multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of a wide range of derivatives with distinct and potent activities, making it a subject of intense research in drug discovery and agrochemicals. This guide will systematically explore the most prominent of these biological activities, providing both the foundational knowledge and the practical methodologies required to advance research in this exciting field.

Anticancer Activity: Targeting Key Pathways in Malignancy

Phenoxybenzoic acid derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of VEGFR-2 Signaling and Induction of Apoptosis

A primary mechanism underlying the anticancer effects of many phenoxybenzoic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] By binding to and inhibiting VEGFR-2, these derivatives can disrupt the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

The inhibition of VEGFR-2 by phenoxybenzoic acid derivatives triggers a cascade of intracellular events, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the TSAd-Src-PI3K-Akt pathway, which promotes cell survival.[3][4] Phenoxybenzoic acid derivatives that inhibit VEGFR-2 block these pathways, thereby suppressing tumor cell proliferation and survival.[1] Furthermore, some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, such as caspase-3.[5][6]

Diagram of the VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of VEGFR-2 by phenoxybenzoic acid derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of phenoxybenzoic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4d (an oxadiazole derivative) | HepG2 (Hepatocellular Carcinoma) | Not specified, but potent | [1] |

| Compound 1 (4-(3,4,5-Trimethoxyphenoxy) benzoic acid) | MCF-7 (Breast Cancer) | Significant suppression | [5] |

| Compound 2 (a methyl derivative of Compound 1) | MDA-MB-468 (Breast Cancer) | Significant suppression | [5] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon Cancer) | ~750 | [7] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-15 (Colon Cancer) | ~750 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Diagram of the MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the phenoxybenzoic acid derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the phenoxybenzoic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Antimicrobial Activity: Combating Pathogenic Microorganisms

Certain phenoxybenzoic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their ability to disrupt microbial cells makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary antimicrobial mechanism of many phenolic compounds, including phenoxybenzoic acid derivatives, involves the disruption of the microbial cell membrane.[10][11] The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of its integrity and function.[12] This disruption results in increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10][13] For Gram-negative bacteria, these compounds can also chelate divalent cations in the outer membrane, further destabilizing it.[11]

Diagram of Antimicrobial Mechanism of Action

Caption: Disruption of the bacterial cell membrane by phenoxybenzoic acid derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of phenoxybenzoic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| A p-hydroxybenzoic acid derivative | Colletotrichum gloeosporioides (fungus) | 31.2 | [14] |

| A p-hydroxybenzoic acid derivative | Alternaria alternata (fungus) | 31.2 | [14] |

| A p-hydroxybenzoic acid derivative | Alteranria brassicae (fungus) | 31.2 | [14] |

| Benzoic acid | Candida albicans (fungus) | 125 - >1500 | [15] |

| Gallic acid | Aspergillus niger (fungus) | 35 - 125 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Step-by-Step Protocol:

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the phenoxybenzoic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Phenoxybenzoic acid derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate the inflammatory response by inhibiting key enzymes and reducing the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

A key mechanism of the anti-inflammatory action of some phenoxybenzoic acid derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[16] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16] The structure-activity relationship for COX-2 inhibition often involves specific substitutions on the phenyl rings that allow for optimal binding to the active site of the enzyme.[17]

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of phenoxybenzoic acid derivatives is often assessed using the carrageenan-induced paw edema model in rodents.

| Compound/Derivative | Parameter | Reduction (%) | Reference |

| Indomethacin (reference drug) | Paw Edema | Significant | [18] |

| Specific phenoxybenzoic acid derivatives would be listed here with their respective data | Paw Edema | Data | Reference |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Protocol:

-

Animal Grouping: Acclimatize and randomly group male Wistar rats (150-200 g).

-

Compound Administration: Administer the phenoxybenzoic acid derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Herbicidal Activity: Disrupting Plant Growth and Development

Phenoxybenzoic acid derivatives are also utilized in agriculture as herbicides. Their mode of action often involves mimicking natural plant hormones, leading to uncontrolled and lethal growth in susceptible plants.

Mechanism of Action: Synthetic Auxin Mimicry

Many phenoxy-based herbicides, including certain phenoxybenzoic acid derivatives, act as synthetic auxins.[19] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant.[20] This leads to an overstimulation of auxin-regulated genes, resulting in uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[21] The selectivity of these herbicides for broadleaf weeds over grasses is often due to differences in their uptake, translocation, and metabolism in different plant species.[19] The specific chemical structure of the derivative, including the position and nature of substituents on the aromatic rings, plays a crucial role in its herbicidal activity and selectivity.[22]

Quantitative Structure-Activity Relationship (QSAR) in Herbicides

QSAR studies are often employed to understand how the chemical structure of these herbicides relates to their biological activity.[23][24] These studies help in the rational design of more potent and selective herbicides.

Experimental Protocol: Seedling Growth Inhibition Assay

This is a common method for evaluating the herbicidal activity of compounds.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a range of concentrations of the phenoxybenzoic acid derivative in a suitable solvent.

-

Seed Germination: Germinate seeds of a target weed species (e.g., cress) and a non-target crop species (e.g., wheat) on filter paper moistened with the test solutions in petri dishes.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

-

Measurement: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of growth inhibition compared to a control group and determine the concentration required for 50% inhibition (IC50).

Conclusion and Future Directions

The phenoxybenzoic acid scaffold is a remarkably versatile platform for the development of a wide range of biologically active compounds. From potent anticancer agents that target critical signaling pathways to effective antimicrobials that disrupt microbial membranes, and from anti-inflammatory drugs that modulate the inflammatory cascade to selective herbicides that control unwanted vegetation, the derivatives of phenoxybenzoic acid have demonstrated immense potential. The in-depth technical guidance provided in this document, including detailed mechanistic insights and robust experimental protocols, is intended to empower researchers to further explore and exploit the therapeutic and agricultural applications of this important class of molecules. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of new biological targets and therapeutic indications.

References

-

The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]

-

Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. [Link]

-

Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

-

Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

-

Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. PubMed. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Synthetic Auxins / Herbicide Symptoms Tool. University of California, Davis. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

-

VEGFA-VEGFR2 signaling | Pathway. PubChem - NIH. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

-

(PDF) Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. [Link]

-

Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phen. NISCAIR. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

-

A new p-hydroxybenzoic acid derivative from an endophytic fungus Penicillium sp. of Nerium indicum. PubMed. [Link]

-

Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phenoxypyran-4-one. ResearchGate. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]

-

Development of quantitative structure-activity relationships and its application in rational drug design. PubMed. [Link]

-

Phenoxy herbicide. Wikipedia. [Link]

-

Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes | Fiveable. Fiveable. [Link]

-

Quantitative structure-activity relationship analysis as a tool to evaluate the mode of action of chemical hybridizing agents for wheat (Triticum aestivum L.). PubMed. [Link]

-

In vitro evaluation of new 2-phenoxy-benzo[g][10][13][25]triazolo[1,5-a]quinazoline derivatives as antimicrobial agents. PubMed. [Link]

-

In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]

-

Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells | Request PDF. ResearchGate. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

- Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides.

-

Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. ResearchGate. [Link]

-

Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

-

3-Phenoxybenzoic acid | C13H10O3 | CID 19539. PubChem. [Link]

Sources

- 1. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. scispace.com [scispace.com]

- 10. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry [mdpi.com]

- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. A new p-hydroxybenzoic acid derivative from an endophytic fungus Penicillium sp. of Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. brieflands.com [brieflands.com]

- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 20. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Solubility Profile of 3-(4-Methylphenoxy)benzoic Acid in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Structural Analysis

Understanding the inherent properties of 3-(4-Methylphenoxy)benzoic acid is the first step in predicting its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178-182 °C | [1] |

| CAS Number | 62507-86-2 | [1] |

The molecular structure reveals key features that govern its solubility. The molecule possesses both polar and non-polar characteristics. The carboxylic acid group is a polar, hydrophilic moiety capable of acting as a hydrogen bond donor and acceptor. Conversely, the two aromatic rings and the methyl group constitute a significant non-polar, hydrophobic region. The ether linkage introduces some polarity but is less impactful than the carboxylic acid. This amphiphilic nature suggests a nuanced solubility profile.

Caption: Structure of this compound.

Theoretical Principles: The "Why" Behind Solubility

Solubility is the result of a thermodynamic equilibrium between the energy of the solute-solute and solvent-solvent interactions versus the energy of solute-solvent interactions. Dissolution occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and to create a cavity in the solvent[2]. The guiding principle is "like dissolves like," which relates to the polarity of the solute and solvent[3][4].

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, this compound is expected to have some solubility in these solvents. The acidic proton can be donated, and the carbonyl and ether oxygens can accept hydrogen bonds. However, the large non-polar backbone will limit this solubility, especially in water[4].

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors[5]. They are effective at solvating polar molecules. We predict good solubility in these solvents, as they can interact favorably with the carboxylic acid group without the strong, structured network of hydrogen bonds found in protic solvents that would need to be disrupted.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The large, non-polar aromatic structure of this compound suggests it will be more soluble in these solvents than in water, particularly in aromatic solvents like toluene due to pi-pi stacking interactions. However, the very polar carboxylic acid group will reduce its solubility in highly non-polar aliphatic solvents like hexane.

Furthermore, as a carboxylic acid, its solubility in aqueous systems will be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which will significantly increase its aqueous solubility.

Caption: Predicted solubility based on solvent class.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium thermodynamic solubility[6][7]. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis equipment)

Recommended Solvents for Profile Generation:

-

Polar Protic: Purified Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Dichloromethane, n-Hexane

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1-2 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical time is 24-48 hours[8][9]. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. This step is crucial to avoid contamination of the supernatant with undissolved particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This removes any remaining microscopic particles. Causality Note: Filtration must be rapid to prevent temperature changes that could cause precipitation or further dissolution.

-

Quantification: Determine the concentration of the dissolved solid in the filtered aliquot. Two common methods are:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved. The final weight of the residue is the mass of the dissolved solute.

-

HPLC-UV Analysis: Dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. The calibration curve must be prepared using standard solutions of this compound of known concentrations[10].

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | [Experimental Data] | [Experimental Data] |

| Methanol | [Experimental Data] | [Experimental Data] | |

| Ethanol | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetonitrile | [Experimental Data] | [Experimental Data] |

| Acetone | [Experimental Data] | [Experimental Data] | |

| DMSO | [Experimental Data] | [Experimental Data] | |

| Nonpolar | Toluene | [Experimental Data] | [Experimental Data] |

| Dichloromethane | [Experimental Data] | [Experimental Data] | |

| n-Hexane | [Experimental Data] | [Experimental Data] |

Interpreting this data involves correlating the quantitative results with the theoretical principles discussed in Section 3. For instance, higher solubility in DMSO compared to methanol would confirm the favorable interactions with polar aprotic solvents. Low solubility in hexane would highlight the dominant effect of the polar carboxylic acid group in a non-polar environment. These empirical results validate the structural analysis and provide a predictive foundation for selecting suitable solvent systems for synthesis, purification, and formulation.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Based on safety data for similar benzoic acid derivatives, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves[11].

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood[11].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].

-

Solvents: Adhere to the specific safety protocols for each solvent used, paying close attention to flammability and toxicity.

Always consult the material safety data sheet (MSDS) for the specific compound and solvents being used[11][12][13].

Conclusion

This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound. By combining theoretical principles with a robust, validated experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The resulting solubility profile will enable the rational selection of solvents for crystallization, formulation, and analytical method development, ultimately accelerating the research and development pipeline.

References

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Solvent model. Wikipedia. [Link]

-

Modeling of Solute-Solvent Interactions Using an External Electric Field—From Tautomeric Equilibrium in Nonpolar Solvents to the Dissociation of Alkali Metal Halides. (2022). MDPI. [Link]

-

Tutorial: Intermolecular Interactions. University of California, Davis. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

-

Factors affecting solubility. GeeksforGeeks. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Mechanism of solute solvent interaction. (2018). Slideshare. [Link]

-

Thermodynamic solubility. Platforme de chimie biologique intégrative de Strasbourg. [Link]

-

Solute Solvent Interactions. Sustainability Directory. [Link]

-

What Affects Solubility Of Organic Compounds?. (2024). Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Solubility of Organic Compounds. (2023). The Organic Chemistry Tutor - YouTube. [Link]

-

Factors Affecting Solubility. BYJU'S. [Link]

-

Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. (2025). Angene Chemical. [Link]

-

3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). NIH National Center for Biotechnology Information. [Link]

-

The solubility of benzoic acid in seven solvents. (2019). ResearchGate. [Link]

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2008). ResearchGate. [Link]

-

Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

-

3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). ResearchGate. [Link]

-

Effect of Solvent on Distribution Study of Benzoic Acid. (2012). Der Pharma Chemica. [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2010). ResearchGate. [Link]

-

SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mechanism of solute solvent interaction | PPTX [slideshare.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract